9-Phenanthrenebutanenitrile
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Overview
Description
9-Phenanthrenebutanenitrile is an organic compound with the molecular formula C18H13N It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a butanenitrile group attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenebutanenitrile typically involves the functionalization of phenanthrene derivatives. One common method is the reaction of 9-bromophenanthrene with butanenitrile under specific conditions to introduce the nitrile group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 9-Phenanthrenebutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene core, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or sulfuric acid are used for halogenation and sulfonation reactions, respectively
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrenebutylamine.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Scientific Research Applications
9-Phenanthrenebutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, plastics, and other materials
Mechanism of Action
The mechanism of action of 9-Phenanthrenebutanenitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The phenanthrene core can intercalate with DNA, influencing gene expression and cellular processes .
Comparison with Similar Compounds
9-Phenanthrenol: A hydroxylated derivative of phenanthrene with different reactivity and applications.
9-Phenanthrenemethanol: Contains a hydroxymethyl group instead of a nitrile group, leading to different chemical properties.
Phenanthrenequinone: An oxidized form of phenanthrene with distinct reactivity and uses
Uniqueness: 9-Phenanthrenebutanenitrile is unique due to its combination of a phenanthrene core and a nitrile group, which imparts specific chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
88986-03-2 |
---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
4-phenanthren-9-ylbutanenitrile |
InChI |
InChI=1S/C18H15N/c19-12-6-5-8-15-13-14-7-1-2-9-16(14)18-11-4-3-10-17(15)18/h1-4,7,9-11,13H,5-6,8H2 |
InChI Key |
MKAQTRHNNLYKAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCCC#N |
Origin of Product |
United States |
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